Galanin(2-11)
Description
Structure
2D Structure
Properties
Molecular Formula |
C56H83N13O16 |
|---|---|
Molecular Weight |
1194.3 g/mol |
IUPAC Name |
2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]acetic acid |
InChI |
InChI=1S/C56H83N13O16/c1-27(2)17-38(50(79)61-25-46(75)76)64-51(80)39(18-28(3)4)65-53(82)41(20-32-13-15-34(72)16-14-32)63-45(74)24-60-48(77)30(7)62-55(84)43(26-70)68-54(83)42(22-44(58)73)66-52(81)40(19-29(5)6)67-56(85)47(31(8)71)69-49(78)36(57)21-33-23-59-37-12-10-9-11-35(33)37/h9-16,23,27-31,36,38-43,47,59,70-72H,17-22,24-26,57H2,1-8H3,(H2,58,73)(H,60,77)(H,61,79)(H,62,84)(H,63,74)(H,64,80)(H,65,82)(H,66,81)(H,67,85)(H,68,83)(H,69,78)(H,75,76)/t30-,31+,36-,38-,39-,40-,41-,42-,43-,47-/m0/s1 |
InChI Key |
MUEGHULZMXFVFL-ZHRZWFTASA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)O)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)N)O |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)NCC(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)CNC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(CC2=CNC3=CC=CC=C32)N |
Origin of Product |
United States |
Pharmacological Characterization and Receptor Interactions of Galanin 2 11
Receptor Binding Affinity and Selectivity Profiling of Galanin(2-11)
The binding profile of Galanin(2-11) reveals a notable selectivity for specific galanin receptor subtypes, a characteristic that distinguishes it from the full-length galanin peptide.
Differential Affinity and Selectivity for Galanin Receptor Subtypes (GalR1, GalR2, GalR3)
Galanin(2-11) demonstrates a significant preference for GalR2 and GalR3 over GalR1. The removal of the N-terminal glycine (B1666218) residue from the full-length galanin sequence results in a dramatic loss of affinity for the GalR1 receptor. tandfonline.combiorxiv.orgnih.govresearchgate.netresearchgate.net This observation is a key aspect of its pharmacological profile, rendering it a valuable tool for studying non-GalR1 mediated effects. nih.govresearchgate.netfrontiersin.org
Initial studies reported that Galanin(2-11) (also referred to as AR-M1896) exhibited a 500-fold selectivity for GalR2 over GalR1. pnas.org However, subsequent research revealed that Galanin(2-11) also binds to the rat GalR3 receptor with an affinity similar to that for GalR2. nih.gov This finding has led to the classification of Galanin(2-11) as a non-GalR1 selective agonist, rather than a purely GalR2-selective one. nih.govresearchgate.netfrontiersin.org In transfected cell lines, the binding affinity of Galanin(2-11) for GalR2 and GalR3 is comparable. nih.gov
Interactive Data Table: Binding Affinity of Galanin(2-11) for Galanin Receptor Subtypes
| Receptor Subtype | Reported Affinity/Selectivity | Reference |
|---|---|---|
| GalR1 | Dramatically reduced affinity; complete loss of affinity. | tandfonline.combiorxiv.orgnih.govresearchgate.net |
| GalR2 | High affinity; initially reported as 500-fold selective over GalR1. | pnas.org |
| GalR3 | Similar affinity to GalR2. | nih.govnih.gov |
Comparative Analysis of Receptor Binding with Full-Length Galanin and Other Galanin Fragments
In contrast to Galanin(2-11), the full-length galanin peptide binds with high affinity to all three galanin receptor subtypes (GalR1, GalR2, and GalR3). tandfonline.comnih.gov The N-terminal region of galanin is critical for its biological activity, and fragments like galanin(1-16) retain high affinity for both GalR1 and GalR2, similar to the full-length peptide. tandfonline.comnih.govpnas.org
The truncation of even the first amino acid, glycine, as seen in Galanin(2-11), is the primary reason for the loss of GalR1 binding. biorxiv.orgresearchgate.net Shorter N-terminal fragments, such as those with two or more amino acids removed, result in a complete loss of affinity for all galanin receptor subtypes. nih.govresearchgate.net The galanin fragment Gal(1-11) is noted as the shortest nonselective high-affinity ligand for both GalR1 and GalR2. pnas.org
Interactive Data Table: Comparative Receptor Binding of Galanin and its Fragments
| Compound | GalR1 Affinity | GalR2 Affinity | GalR3 Affinity | Reference |
|---|---|---|---|---|
| Galanin (full-length) | High | High | High | tandfonline.comnih.gov |
| Galanin(1-16) | High | High | Not specified | tandfonline.comnih.govpnas.org |
| Galanin(1-11) | High | High | Not specified | pnas.org |
| Galanin(2-11) | Very Low/None | High | High | tandfonline.combiorxiv.orgnih.gov |
Agonist Activity and Functional Efficacy of Galanin(2-11)
Galanin(2-11) acts as an agonist, primarily at the GalR2 receptor, initiating intracellular signaling cascades.
Agonistic Properties at Galanin Receptor 2 (GalR2)
Galanin(2-11) is a potent and selective agonist at the GalR2 receptor. pnas.orgnih.gov Upon binding to GalR2, it stimulates the Gq/G11-mediated pathway, leading to an increase in inositol (B14025) phosphate (B84403) and intracellular calcium concentrations. pnas.org This contrasts with GalR1, which typically couples to Gi/o proteins to inhibit adenylyl cyclase. pnas.orgcas.cz The agonist activity of Galanin(2-11) at GalR2 has been demonstrated in various in vitro and in vivo models, where it has been used to probe the physiological functions of this receptor subtype. pnas.orgnih.govnih.gov
Evaluation of Efficacy Across Galanin Receptor Subtypes
The functional efficacy of Galanin(2-11) is most pronounced at the GalR2 receptor. While it binds to GalR3 with similar affinity, its functional activity at this subtype has been less extensively characterized in some of the initial key studies. nih.govnih.govfrontiersin.org Its lack of significant binding to GalR1 means it has no direct agonistic effect at this receptor. tandfonline.combiorxiv.org The functional selectivity of Galanin(2-11) for GalR2-mediated signaling pathways makes it an invaluable tool for differentiating the physiological effects of GalR2 activation from those of GalR1. pnas.org For instance, in studies of the dorsal raphe nucleus, Galanin(2-11) has been used to specifically probe the effects of GalR2 stimulation on serotonin (B10506) levels. nih.gov
Structure-Activity Relationship (SAR) Studies of Galanin(2-11) and its Analogues
Structure-activity relationship studies have provided insights into the molecular determinants of Galanin(2-11)'s receptor selectivity and have guided the development of more specific analogues.
The removal of the N-terminal Glycine is a critical modification that confers GalR2 preference. nih.gov Further studies have identified key amino acid residues within the Galanin(2-11) sequence that are essential for high-affinity binding to GalR2. An alanine-walk on the Galanin(2-11) fragment revealed that Tryptophan at position 2 (Trp2), Asparagine at position 5 (Asn5), Glycine at position 8 (Gly8), and Tyrosine at position 9 (Tyr9) are necessary for high-affinity binding to GalR2. frontiersin.orgnih.gov The Trp2 and Tyr9 residues, in particular, appear to be important pharmacophores. ut.eeplos.org
These SAR findings have been instrumental in the design of novel Galanin(2-11) analogues with improved selectivity. For example, the substitution of serine with alanine (B10760859) at position 5 in Galanin(2-11) resulted in a ligand, Ala5-galanin(2-11), that is a full agonist for GalR2 with a more than 375-fold preference over both GalR1 and GalR3. researchgate.net This analogue was found to be unable to bind to either GalR1 or GalR3 at high concentrations. researchgate.net This demonstrates how subtle changes to the Galanin(2-11) structure can significantly enhance its receptor subtype selectivity.
Identification of Crucial Amino Acid Residues for GalR2 Binding (e.g., Trp2, Asn5, Gly8, Tyr9, Leu10)
Structure-activity relationship studies, particularly those involving alanine-scanning mutagenesis, have been instrumental in identifying the key amino acid residues within the galanin(2-11) sequence that are essential for high-affinity binding to the GalR2 receptor. In these studies, each amino acid residue in the peptide is systematically replaced with an alanine (L-Ala) residue, and the impact on receptor binding is measured.
Research has consistently shown that several residues are of great importance for the interaction with GalR2. nih.gov An alanine-scan of galanin(2-11) revealed that Tryptophan at position 2 (Trp2), Asparagine at position 5 (Asn5), Glycine at position 8 (Gly8), and Tyrosine at position 9 (Tyr9) are crucial for high-affinity binding. nih.govdiva-portal.org Subsequent studies corroborated these findings and also highlighted the importance of Leucine at position 10 (Leu10). frontiersin.orgfrontiersin.org
The substitution of either Trp2 or Asn5 with alanine leads to a complete loss of receptor affinity for GalR2. Replacing Gly8 with alanine results in a more than 100-fold reduction in binding affinity. The substitution of Tyr9 and Leu10 also significantly diminishes the peptide's ability to bind to the receptor, causing a 75-fold and 55-fold reduction in affinity, respectively. Cryo-electron microscopy studies further support the centrality of Trp2, Asn5, and Tyr9 to receptor binding, while also noting that Leu10 engages in substantial hydrophobic interactions with the receptor. nih.gov When the peptide is in an alpha-helical conformation, the side chains of these critical residues—Trp2, Asn5, and Gly8—are displayed on the same face of the helix, suggesting this surface is the primary interface for receptor interaction. nih.gov
| Substituted Residue | Position | Effect on GalR2 Binding Affinity | Fold Reduction in Affinity |
|---|---|---|---|
| Trp | 2 | Complete loss of affinity | >1000 |
| Asn | 5 | Complete loss of affinity | >1000 |
| Gly | 8 | Significant reduction | >100 |
| Tyr | 9 | Significant reduction | ~75 |
| Leu | 10 | Significant reduction | ~55 |
Data synthesized from research findings reported in Lundström et al., 2005. nih.gov
Impact of Amino Acid Substitutions on Galanin(2-11) Receptor Selectivity (e.g., Ala5-galanin(2-11))
While galanin(2-11) is considered a non-GalR1 agonist, it still binds to GalR3 with an affinity similar to that for GalR2, limiting its use for specifically studying GalR2-mediated effects. frontiersin.org To overcome this, further modifications to the galanin(2-11) sequence have been explored to enhance its selectivity for the GalR2 receptor.
A key example is the analogue Ala5-galanin(2-11) , where the native asparagine residue at position 5 has been substituted with alanine. This single amino acid substitution dramatically alters the peptide's receptor binding profile, resulting in a highly specific GalR2 agonist. nih.govresearchgate.net Competitive binding studies have shown that Ala5-galanin(2-11) is a full agonist for GalR2 with more than a 375-fold preference for GalR2 compared to both GalR1 and GalR3. nih.govresearchgate.net The substitution renders the ligand unable to bind to either GalR1 or GalR3, even at high concentrations. nih.govresearchgate.net This enhanced selectivity makes Ala5-galanin(2-11) a superior tool for investigating the physiological and pathological roles of the GalR2 receptor specifically. nih.gov
| Ligand | GalR1 Affinity | GalR2 Affinity | GalR3 Affinity | GalR2 Selectivity Profile |
|---|---|---|---|---|
| Galanin(2-11) | Very Low | High (pKi ≈ 7.1) guidetopharmacology.org | High frontiersin.org | Binds to GalR2 and GalR3; selective over GalR1. frontiersin.org |
| Ala5-galanin(2-11) | No significant binding | High (Ki = 258 nM) medchemexpress.com | No significant binding | >375-fold preference for GalR2 over GalR1 and GalR3. nih.govresearchgate.net |
Molecular Mechanisms of Galanin 2 11 Action at Galanin Receptors
G-protein Coupling Mechanisms Triggered by Galanin(2-11)-Activated Receptors
The binding of Galanin(2-11) to GalR2 initiates conformational changes in the receptor, leading to the activation of heterotrimeric G-proteins. GalR2 is notable for its ability to couple with multiple G-protein subfamilies, resulting in a complex and divergent downstream signaling network. researchgate.netresearchgate.net
GalR2 Coupling to Gq/11 Pathway and Downstream Effects (e.g., Inositol (B14025) Triphosphate (IP3) Production, Cytosolic Calcium Ion Mobilization)
A primary and well-established signaling mechanism for Galanin(2-11)-activated GalR2 is its coupling to the Gq/11 family of G-proteins. biorxiv.orgpnas.org This interaction stimulates the membrane-bound enzyme phospholipase C (PLC). nih.govresearchgate.netplos.org Activated PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two key second messengers: inositol triphosphate (IP3) and diacylglycerol (DAG). biorxiv.orgresearchgate.net
IP3, being water-soluble, diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol. nih.govresearchgate.netbiorxiv.orgplos.org This rapid increase in cytosolic calcium concentration is a hallmark of GalR2 activation and serves as a critical signal for numerous downstream cellular events. nih.govresearchgate.netplos.org This Ca2+ mobilization is insensitive to pertussis toxin, confirming its mediation through the Gq/11 pathway rather than the Gi/o pathway. researchgate.netnih.gov
Investigation of GalR2 Coupling to Gi/o and G12/13 Pathways
Beyond its prominent coupling to Gq/11, research has provided direct evidence that GalR2 can also engage with other G-protein families, notably Gi/o and G12/13. researchgate.netresearchgate.netnih.gov Photoaffinity labeling experiments in small cell lung cancer (SCLC) cell membranes revealed that GalR2 activates G-proteins from all three subfamilies: Gq, Gi, and G12. researchgate.netnih.gov
The coupling to the Gi/o pathway is typically associated with the inhibition of adenylyl cyclase, a mechanism also employed by GalR1 and GalR3 receptors. nih.govpnas.orgpnas.orgnih.gov This suggests that Galanin(2-11) acting on GalR2 can exert inhibitory control over cyclic AMP levels. researchgate.netpnas.org
Furthermore, the activation of the G12/13 pathway by GalR2 has been demonstrated. researchgate.netnih.govnih.gov This pathway is known to involve the activation of the small GTPase RhoA, which plays a crucial role in regulating the actin cytoskeleton and inducing stress fiber formation. researchgate.netnih.govnih.gov This promiscuous coupling allows GalR2 to simultaneously initiate multiple distinct signaling cascades within a single cell. researchgate.netnih.gov
Table 1: Summary of Galanin(2-11) Induced G-protein Coupling at GalR2
| G-Protein Family | Primary Effector | Key Downstream Event | Supporting Evidence |
|---|---|---|---|
| Gq/11 | Phospholipase C (PLC) | IP3 production and cytosolic Ca2+ mobilization | nih.govresearchgate.netbiorxiv.orgplos.org |
| Gi/o | Adenylyl Cyclase | Inhibition of cAMP production | researchgate.netnih.govpnas.org |
| G12/13 | RhoGEFs (e.g., p115-RhoGEF) | Activation of RhoA | researchgate.netnih.govnih.gov |
Downstream Intracellular Signaling Cascades and Second Messenger Modulation by Galanin(2-11)
The activation of multiple G-proteins by the Galanin(2-11)-GalR2 complex triggers a diverse array of downstream signaling pathways and modulates key second messengers.
Regulation of Adenylyl Cyclase Activity and Cyclic Adenosine (B11128) Monophosphate (cAMP) Levels
Through its coupling with Gi/o proteins, GalR2 activation by Galanin(2-11) can lead to the inhibition of adenylyl cyclase. researchgate.netpnas.orgwikipedia.org This enzyme is responsible for the conversion of ATP to cyclic adenosine monophosphate (cAMP). Consequently, this interaction results in decreased intracellular cAMP levels. nih.govnih.gov Reduced cAMP levels lead to lower activity of Protein Kinase A (PKA), a major downstream effector of cAMP, thereby influencing a wide range of cellular processes, including gene transcription and metabolism. nih.govnih.gov Studies in HEK293 cells expressing GalR2 have shown an inhibition of isoproterenol-induced cAMP accumulation upon stimulation. researchgate.netnih.gov
Activation of Mitogen-Activated Protein Kinase (MAPK) and Protein Kinase C (PKC) Pathways
The Galanin(2-11)-GalR2 signaling axis robustly activates the Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the extracellular signal-regulated kinases (ERK1/2). nih.govnih.gov This activation can occur through multiple upstream signals. One major route is via the Gq/11 pathway; the diacylglycerol (DAG) produced alongside IP3 activates Protein Kinase C (PKC). researchgate.netnih.govnih.gov Activated PKC can then, in some cellular contexts, phosphorylate and activate components of the MAPK cascade. nih.govnih.gov
Interestingly, studies in certain cancer cells have shown that galanin-induced ERK activation is dependent on the rise in intracellular calcium, which is a consequence of Gq/11 activation, but occurs independently of PKC activity. researchgate.netnih.gov Both GalR1 and GalR2 have been shown to activate MAPK. nih.gov
Involvement of AKT and other Kinase Pathways
The phosphatidylinositol 3-kinase (PI3K)/AKT pathway, a critical regulator of cell survival, growth, and apoptosis, is also modulated by Galanin(2-11) signaling through GalR2. pnas.orgnih.govnih.gov Activation of GalR2 has been shown to stimulate the phosphorylation and activation of AKT. nih.govnih.gov This neuroprotective signaling pathway can be triggered by galanin, and specific inhibitors of PI3K/AKT can block these protective effects. nih.gov In some cell types, GalR2-mediated signaling leads to an inhibition of the PI3K/Akt pathway, which can result in apoptosis. pnas.org The interplay between the MAPK/ERK and PI3K/AKT pathways is complex, with evidence of crosstalk where AKT may inhibit the ERK pathway in a tissue-specific manner. nih.gov
Table 2: Downstream Signaling Events Following Galanin(2-11) Binding to GalR2
| Pathway/Second Messenger | Modulation by Galanin(2-11) | Key Kinases/Effectors Involved | Associated Cellular Response |
|---|---|---|---|
| cAMP | Decrease | Adenylyl Cyclase, PKA | Modulation of gene expression and metabolism |
| MAPK/ERK | Activation | PKC (context-dependent), Ca2+-dependent kinases | Cell proliferation, neuroprotection |
| PI3K/AKT | Activation or Inhibition (context-dependent) | AKT (Protein Kinase B) | Cell survival, apoptosis, neuroprotection |
Compound and Protein List
| Name | Type |
| Galanin(2-11) | Peptide Fragment |
| Galanin Receptor 1 (GalR1) | Protein (GPCR) |
| Galanin Receptor 2 (GalR2) | Protein (GPCR) |
| Galanin Receptor 3 (GalR3) | Protein (GPCR) |
| G-protein (Gq/11, Gi/o, G12/13) | Protein |
| Phospholipase C (PLC) | Protein (Enzyme) |
| Phosphatidylinositol 4,5-bisphosphate (PIP2) | Lipid |
| Inositol Triphosphate (IP3) | Second Messenger |
| Diacylglycerol (DAG) | Second Messenger |
| Calcium (Ca2+) | Ion |
| RhoA | Protein (GTPase) |
| Adenylyl Cyclase | Protein (Enzyme) |
| Cyclic Adenosine Monophosphate (cAMP) | Second Messenger |
| Protein Kinase A (PKA) | Protein (Kinase) |
| Mitogen-Activated Protein Kinase (MAPK) | Protein (Kinase) |
| Extracellular signal-regulated kinase (ERK) | Protein (Kinase) |
| Protein Kinase C (PKC) | Protein (Kinase) |
| Phosphatidylinositol 3-kinase (PI3K) | Protein (Kinase) |
| Akt (Protein Kinase B) | Protein (Kinase) |
| Isoproterenol | Small Molecule |
Receptor Heteromerization and Allosteric Modulation in Galanin(2-11) Signaling
The phenomenon of receptor heteromerization, where two or more different GPCRs form a functional complex, has emerged as a key principle in understanding the pleiotropic effects of neurotransmitters and neuropeptides. nih.govsemanticscholar.org These heteromers can exhibit unique biochemical and pharmacological properties that are distinct from their constituent monomeric or homomeric receptors. nih.gov The allosteric interactions within these complexes, where the binding of a ligand to one receptor protomer modulates the function of another, add another layer of complexity and regulatory potential. nih.gov Galanin receptors are known to participate in such heteromerization, both with other galanin receptor subtypes and with other unrelated GPCRs, thereby influencing a wide array of physiological processes. nih.govcuni.cz
Interactions of Galanin Receptors with Other G Protein-Coupled Receptors (GPCRs) (e.g., 5-HT1A, NPYY1)
Galanin receptors have been shown to form heteromers with several other GPCRs, including the serotonin (B10506) 1A (5-HT1A) receptor and the neuropeptide Y Y1 (NPYY1) receptor. nih.govcuni.cz These interactions are often antagonistic, where the activation of one receptor in the heteromer inhibits the signaling of the other. nih.gov
Galanin Receptor - 5-HT1A Receptor Heteromers:
Evidence points to the existence of GalR–5-HT1A heteromers, particularly in regions like the ascending midbrain raphe 5-HT neuron systems. nih.gov Studies have demonstrated that galanin can reduce the affinity of 5-HT1A receptors for their agonists, suggesting an antagonistic allosteric interaction within the heteromer. nih.govnih.gov This trans-inhibition can block excessive G-protein activation and subsequent downstream signaling. nih.govfrontiersin.org While much of the research has focused on the full-length galanin or the Galanin(1-15) fragment, the selective action of Galanin(2-11) on GalR2 within these heteromers is of significant interest. Given that Galanin(2-11) is a known agonist for GalR2, its activation of the GalR2 protomer within a GalR2–5-HT1A heteromer could potentially modulate serotonergic signaling. frontiersin.org
Galanin Receptor - NPYY1 Receptor Heteromers:
Interactions between galanin receptors and NPYY1 receptors have also been identified, with implications for mood and motivation. nih.govdovepress.com In several brain regions, an antagonistic relationship exists, where galanin receptor activation leads to a decrease in NPYY1 receptor binding and signaling. nih.gov This interaction is thought to occur within GalR/NPYY1 heteromers. nih.gov Specifically, GalR2 has been implicated in forming heteroreceptor complexes with NPYY1 receptors in the amygdala, leading to enhanced anxiolytic effects mediated by NPYY1R. biorxiv.org The co-stimulation of GalR2 and NPYY1R in cell culture models resulted in a potentiation of the decrease in CREB phosphorylation induced by NPYY1R activation. biorxiv.org As a GalR2-preferring agonist, Galanin(2-11) is a key tool to dissect the role of the GalR2 protomer in these interactions.
| Interacting GPCR | Nature of Interaction with Galanin Receptors | Potential Functional Consequence of Galanin(2-11) Action | Key Research Findings |
| 5-HT1A | Antagonistic allosteric modulation within GalR-5-HT1A heteromers. nih.govnih.gov | Modulation of serotonergic neurotransmission. | Galanin reduces the affinity of 5-HT1A agonist binding. nih.gov Trans-inhibition of signaling pathways has been observed in cellular models. nih.govfrontiersin.org |
| NPYY1 | Predominantly antagonistic, but also facilitatory, interactions within GalR-NPYY1 heteromers. nih.govbiorxiv.org | Modulation of NPY-mediated effects on mood and anxiety. | GalR activation can decrease NPYY1 agonist binding in some brain regions. nih.gov In the amygdala, GalR2 activation enhances NPYY1R-mediated anxiolytic effects. biorxiv.org Co-activation in cell lines potentiates NPYY1R-induced signaling changes. biorxiv.org |
Exploration of Galanin(2-11) Effects on GalR-GalR Heteromers (e.g., GalR1-GalR2)
The formation of heteromers between different galanin receptor subtypes, such as GalR1 and GalR2, has been proposed as a mechanism to explain the high affinity and specific actions of N-terminal galanin fragments. nih.govnih.gov These GalR1-GalR2 heteromers are thought to create a novel binding pocket that preferentially recognizes fragments like Galanin(1-15). nih.govresearchgate.net
While Galanin(1-15) has been extensively studied in this context, the role of Galanin(2-11) is also of considerable interest due to its nature as an N-terminal fragment and its selectivity for the GalR2 subtype. researchgate.netdiva-portal.org It is hypothesized that the GalR1-GalR2 heteromer acts as a "galanin fragment preferring receptor". nih.gov Studies using cells co-expressing GalR1 and GalR2 have shown that Galanin(1-15) can be more potent than the full-length galanin in activating certain signaling pathways, specifically the Gi/o pathway coupled to GalR1. nih.gov Conversely, full-length galanin is more efficacious at activating the Gq/11 pathway coupled to GalR2 within the same heteromer. nih.gov
Given that Galanin(2-11) is a selective agonist for GalR2, its primary action within a GalR1-GalR2 heteromer would be expected to be the activation of the GalR2 protomer and its associated signaling cascades, such as the phospholipase C pathway. frontiersin.orgsigmaaldrich.com The presence of the GalR1 protomer could allosterically modulate the binding and/or efficacy of Galanin(2-11) at the GalR2 binding site. This could lead to a distinct signaling profile compared to the activation of GalR2 homomers. The precise functional consequences of Galanin(2-11) binding to GalR1-GalR2 heteromers remain an active area of investigation, with the potential for biased signaling where one pathway is preferentially activated over another.
| GalR-GalR Heteromer | Proposed Ligand Preference | Expected Effect of Galanin(2-11) | Key Research Findings |
| GalR1-GalR2 | N-terminal galanin fragments (e.g., Galanin(1-15)). nih.govnih.gov | Selective activation of the GalR2 protomer within the heteromer, potentially leading to biased signaling. | GalR1-GalR2 heteromers exhibit unique pharmacology and signaling compared to homomers. nih.gov Galanin(1-15) shows preferential activation of the GalR1 protomer's signaling pathway in the heteromer. nih.gov Galanin(2-11) is a known selective agonist for GalR2. researchgate.netdiva-portal.org |
Biological Roles and Physiological Modulations Explored with Galanin 2 11 in Non Clinical Models
Research into Neuroprotective and Neuroregenerative Effects of Galanin(2-11)
The neuroprotective properties of galanin signaling, particularly through the GalR2 receptor, have been extensively studied. Galanin(2-11) has been instrumental in demonstrating that activation of this specific receptor subtype can shield neurons from various insults and promote their survival.
Research has consistently shown that Galanin(2-11) confers significant protection to neurons in culture against toxic insults. In primary cultured hippocampal neurons from rats, Galanin(2-11) was found to inhibit the neurotoxicity induced by amyloid-beta (Aβ) fragments, such as Aβ(25-35). nih.gov This protective effect is mediated through the GalR2 receptor. researchgate.net Studies using primary dispersed mouse hippocampal neurons have confirmed that both galanin and the GalR2/3-specific agonist Galanin(2-11) protect against Aβ(1-42) toxicity in a dose-dependent manner. nih.govnih.gov
Similarly, Galanin(2-11) has demonstrated protective effects against excitotoxicity. In models of glutamate-induced cell death in hippocampal cultures, galanin and Galanin(2-11) significantly reduce neuronal death, a finding that underscores the neuroprotective role of GalR2 activation. nih.govnih.gov The neuroprotective capacity of Galanin(2-11) was observed to be comparable to that of the full-length galanin peptide, significantly reducing cell death by 51% to 84% in different experimental setups. nih.gov
Table 1: Neuroprotective Effects of Galanin(2-11) in Neuronal Cultures
| Model System | Toxic Insult | Observed Effect of Galanin(2-11) | Reference |
|---|---|---|---|
| Primary Rat Hippocampal Neurons | Amyloid-β(25-35) | Inhibited neurotoxicity | nih.gov |
| Primary Mouse Hippocampal Neurons | Amyloid-β(1-42) | Dose-dependent neuroprotection, comparable to full-length galanin | nih.govnih.gov |
| Wildtype Organotypic Hippocampal Cultures | L-Glutamic Acid | Significantly reduced glutamate-induced cell death | nih.gov |
The neuroprotective effects of GalR2 activation by Galanin(2-11) extend to broader models of neuronal survival. In vitro studies have shown that Galanin(2-11) promotes the survival and neurite outgrowth of hippocampal neuronal cells. researchgate.netmdpi.com This trophic effect is crucial for maintaining neuronal integrity and function.
In vivo and in vitro injury models have established that galanin acts as an endogenous neuroprotective factor for the hippocampus. nih.gov The neuroprotective role of galanin in the hippocampus is mediated by the activation of GalR2. nih.gov Experiments have demonstrated that Galanin(2-11) can reduce cell death in hippocampal models of excitotoxicity. nih.gov The co-incubation of a GalR2 agonist with a neuropeptide Y (NPY) Y1 receptor agonist was shown to have a profound positive effect on the survival of hippocampal neurons in culture. mdpi.com These findings highlight that the GalR2 pathway, stimulated by ligands like Galanin(2-11), is a key mechanism for promoting neuronal resilience.
Modulation of Nociception and Pain Signaling by Galanin(2-11)
The galanin system plays a complex and often contradictory role in pain modulation. Galanin(2-11), by selectively activating GalR2/3, has helped to elucidate the receptor-specific actions in nociceptive pathways.
At the spinal level, galanin's effects are highly dependent on the receptor subtype activated. plos.org Research indicates that activation of GalR2 often leads to a pro-nociceptive, or pain-facilitating, effect. d-nb.infopnas.org For example, intrathecal administration of a specific GalR2 agonist, AR-M1896, induced mechanical and cold allodynia in normal rats, an effect also seen with low doses of galanin. pnas.org In isolated rat spinal lamina II neurons, Galanin(2-11) mimicked the effect of galanin in producing an inward current, suggesting a role in excitatory transmission. mdpi.com Conversely, GalR1 activation is generally associated with anti-nociceptive effects. pnas.orgnih.gov
At the supraspinal level, the role of galanin is also complex. nih.gov Galanin is expressed in several brain regions involved in pain modulation. plos.org Studies in the dorsomedial nucleus of the hypothalamus (DMH) showed that exogenous galanin had a pro-nociceptive effect mediated by GalR1, while a GalR2 antagonist also decreased pain thresholds, suggesting a nuanced role for GalR2 in supraspinal pain processing. plos.org
Studies using Galanin(2-11) and other GalR2 agonists have shown that peripheral activation of GalR2 can facilitate mechanonociceptor responses and sensitize C-fibre nociceptors in naive rats. d-nb.infod-nb.info In models of neuropathic pain, such as partial saphenous nerve ligation, both galanin and Galanin(2-11) facilitated mechano-nociceptor responses. d-nb.info Furthermore, intraplantar administration of a GalR2 agonist aggravated mechanical allodynia in rats with chronic constriction injury, suggesting that GalR2 activation contributes to mechanical hypersensitivity. plos.org However, in the same study, Galanin(2-11) did not inhibit cooling-evoked responses, unlike full-length galanin, indicating a differential role for galanin receptors in various pain modalities. d-nb.info
Table 2: Effects of Galanin(2-11) in Pain Models
| Model | Site of Action | Observed Effect of Galanin(2-11) / GalR2 Activation | Reference |
|---|---|---|---|
| Naive Rat Spinal Cord | Spinal (Intrathecal) | Mimicked pro-nociceptive (allodynic) effects of low-dose galanin | pnas.org |
| Rat C-fibre Nociceptors | Peripheral | Sensitized mechanonociceptors and increased mechanically evoked activity | d-nb.info |
| Neuropathic Pain (Partial Saphenous Nerve Injury) | Peripheral | Facilitated mechano-nociceptor responses | d-nb.info |
| Neuropathic Pain (Chronic Constriction Injury) | Peripheral | Aggravated mechanical allodynia (via GalR2 agonist) | plos.org |
Impact on Epileptic Activity and Seizure Threshold by Galanin(2-11)
Galanin is recognized as an endogenous inhibitor of epileptic activity. oup.com The peptide and its receptors, particularly within the hippocampus, play a significant role in modulating seizure susceptibility and severity.
Research has demonstrated that Galanin(2-11), as a GalR2/3 agonist, has antiepileptogenic properties. In a rat kindling model of epilepsy, intrahippocampal infusion of Galanin(2-11) completely prevented the development of full motor seizures and the associated decrease in afterdischarge threshold. aesnet.org This suggests a powerful role for GalR2 activation in inhibiting the processes that lead to a chronic epileptic state. nih.gov The anticonvulsant effect of Galanin(2-11) in preventing electrical kindling further supports a role for GalR2 in the endogenous anticonvulsive action of galanin. nih.gov
Anticonvulsant Effects in Animal Models of Epilepsy and Status Epilepticus
Research in various rodent models of epilepsy has consistently demonstrated the potent anticonvulsant properties of Galanin(2-11). As a GalR2-preferring agonist, its effects are largely attributed to the activation of this receptor subtype, which is highly expressed in temporal lobe structures like the hippocampus. pnas.org Studies have shown that intrahippocampal infusion of Galanin(2-11) can completely prevent the development of full kindled seizures in rats. pnas.orgaesnet.org Furthermore, it effectively mitigates the severity of limbic seizures in both rats and mice. nih.govnih.gov
In models of status epilepticus (SE), a severe condition of prolonged seizure activity, GalR2 activation has shown protective effects. For instance, a putative GalR2 agonist, 2-Ala-galanin, was able to prevent the induction of self-sustaining status epilepticus (SSSE) when administered into the hilus of the dentate gyrus, although it was unable to stop an already established SSSE. nih.gov This suggests a primary role for GalR2 signaling in preventing the initiation and progression of seizure states. nih.gov The importance of the GalR2 receptor in seizure control is further highlighted by findings that its downregulation increases the severity of SE. pnas.org Conversely, a GalR2-positive allosteric modulator was found to be systemically active in attenuating seizures in multiple animal models. pnas.orgoup.com
The anticonvulsant action of Galanin(2-11) has been observed across different seizure induction paradigms, including perforant path stimulation (PPS) and electrical kindling. nih.govnih.gov In a PPS model, Galanin(2-11) infusion into the dorsal raphe inhibited seizures. nih.gov In kindling models, which represent a form of epileptogenesis, Galanin(2-11) prevents the progression to full motor seizures. aesnet.orgnih.gov
| Animal Model | Key Finding | Reference |
|---|---|---|
| Rapid Kindling (Rat) | Completely prevented the development of full motor seizures. | pnas.orgaesnet.org |
| Perforant Path Stimulation (Rat, Mouse) | Mitigated seizure severity; inhibited seizures when infused into dorsal raphe. | nih.govnih.gov |
| Electrical Kindling (Rat) | Prevents kindling development. | nih.gov |
| Self-Sustaining Status Epilepticus (Rat) | A related GalR2 agonist prevented the induction of SSSE. | nih.gov |
Modulation of Neuronal Excitability in Seizure-Related Contexts
The anticonvulsant effects of Galanin(2-11) are rooted in its ability to modulate neuronal excitability, primarily through the activation of GalR2. pnas.orgpnas.org A key mechanism underlying this modulation is the presynaptic inhibition of excitatory neurotransmitter release, particularly glutamate (B1630785). nih.govnih.govnih.gov Galanin signaling is known to reduce the release of glutamate from principal cells in the hippocampus, which could temper the excessive neuronal firing that characterizes seizures. nih.gov
Beyond direct effects on glutamatergic transmission, Galanin(2-11) also modulates excitability through interactions with other neurotransmitter systems. When infused into the dorsal raphe nucleus, an area that provides major serotonergic input to the hippocampus, Galanin(2-11) increases serotonin (B10506) concentrations in both the dorsal raphe and the hippocampus. nih.govnih.gov This increase in serotonergic tone contributes to its anticonvulsant effects, as seizure suppression by Galanin(2-11) was abolished in animals depleted of serotonin. nih.govnih.gov
Studies examining the downstream signaling of GalR2 activation by Galanin(2-11) in the context of kindling epileptogenesis found that its antiepileptogenic action was sensitive to pertussis toxin, indicating the involvement of G[sub]i/o[/sub] proteins. aesnet.org This suggests that GalR2 activation by Galanin(2-11) dampens neuronal excitability through G[sub]i/o[/sub]-mediated pathways that are distinct from those used by GalR1. aesnet.org
Contributions to Mood Regulation and Affective Behaviors by Galanin(2-11)
Galanin systems are implicated in the regulation of mood and anxiety, with Galanin(2-11) and its target receptor, GalR2, playing a significant role. nih.govki.se
Investigations in Depression-like and Anxiety-like Phenotypes in Rodent Models
Evidence from rodent models suggests that GalR2 activation by agonists like Galanin(2-11) produces antidepressant-like effects. nih.govki.seresearchgate.net Studies on GalR2 knockout mice revealed a more persistent depressive-like phenotype in the learned helplessness paradigm and increased immobility in the tail suspension test, supporting the hypothesis that GalR2 signaling is involved in attenuating depression-like behaviors. nih.gov Furthermore, direct administration of GalR2 agonists has been shown to decrease immobility time in the forced swim test, a common preclinical screen for antidepressant efficacy. ki.seresearchgate.net
The role of Galanin(2-11) in anxiety is more nuanced. While GalR2 knockout mice did not show a distinct anxiety-like phenotype in some standard tests, other evidence points to a potential anxiolytic function for GalR2 activation. nih.govresearchgate.net For example, chemogenetic activation of galanin-expressing neurons in the lateral hypothalamus, which can be targeted by Galanin(2-11), was found to reduce anxiety-like behaviors in mice. researchgate.net Studies in aging mice also suggest that GalR2 signaling is important for maintaining normal anxiety levels. mdpi.com
| Behavioral Paradigm | Model | Effect of GalR2 Activation / Agonism | Reference |
|---|---|---|---|
| Forced Swim Test / Tail Suspension Test | Mouse | Antidepressant-like (decreased immobility). | nih.govki.seresearchgate.net |
| Learned Helplessness | GalR2 Knockout Mouse | GalR2 deletion leads to a more persistent depressive-like phenotype. | nih.gov |
| Elevated Plus Maze / Open Field Test | Mouse | Activation of galanin neurons reduces anxiety-like behavior. | researchgate.net |
Interactions with Monoaminergic Systems (e.g., Serotonin, Noradrenaline)
The mood-regulating effects of Galanin(2-11) are closely linked to its interactions with monoaminergic systems, particularly serotonin (5-HT). nih.govnih.gov Galanin and its receptors are co-localized with serotonin in the dorsal raphe nucleus (DRN). pnas.orgnih.govnih.gov Microinfusion of Galanin(2-11) into the DRN increases the release of serotonin in the ventral hippocampus. nih.gov This neurochemical effect is believed to underlie the antidepressant-like actions of GalR2 signaling. nih.gov In support of this, chronic treatment with the selective serotonin reuptake inhibitor fluoxetine (B1211875) has been shown to increase the number of GalR2 binding sites in the rat DRN. pnas.org
Galanin also coexists with noradrenaline in neurons of the locus coeruleus (LC). mdpi.comnih.govnih.gov While direct studies on Galanin(2-11)'s effect on noradrenaline release are limited, the broader galanin system is known to modulate noradrenergic signaling. frontiersin.org For instance, galanin can antagonistically modulate α2-adrenoreceptors through receptor heteromers. frontiersin.org The interaction between galanin and noradrenergic systems is considered relevant for stress resilience and mood regulation. nih.govjneurosci.org
Influence on Learning, Memory, and Cognitive Functions by Galanin(2-11)
The galanin system, particularly within the hippocampus, plays a modulatory role in the cellular processes that underlie learning and memory, such as synaptic plasticity.
Effects on Long-Term Potentiation (LTP) and CREB Phosphorylation in Hippocampus
Galanin(2-11) has been shown to influence long-term potentiation (LTP), a cellular correlate of learning and memory. In-vivo studies in rats have demonstrated that administration of Galanin(2-11) attenuates the induction of LTP in the dentate gyrus of the hippocampus following high-frequency stimulation. nih.govresearchgate.net While LTP is not completely blocked, the potentiation of the synaptic response is significantly reduced compared to controls. nih.govresearchgate.net
This effect on synaptic plasticity is correlated with changes in the phosphorylation state of the cAMP response element-binding protein (CREB), a key transcription factor involved in memory consolidation. nih.gov The induction of LTP is typically associated with an increase in CREB phosphorylation (pCREB). Administration of Galanin(2-11) was found to significantly reduce this behaviorally-induced increase in the pCREB/CREB ratio in the hippocampus. nih.govresearchgate.net While both Galanin(2-11) and the full-length galanin peptide inhibit pCREB and LTP, the effect of the full-length peptide (acting on both GalR1 and GalR2) is more potent, suggesting that GalR1 activation may be the primary driver of the memory-impairing effects associated with galanin. nih.gov Nevertheless, the activation of GalR2 by Galanin(2-11) clearly contributes to the modulation of hippocampal synaptic plasticity. nih.gov
Studies in Spatial Memory Performance and Cognitive Deficits
The neuropeptide galanin is recognized as an inhibitory neuromodulator within the neural circuits that govern learning and memory. pnas.org Galanin and its receptors are found in brain regions critical for cognitive processes, such as the hippocampus, cerebral cortex, and basal forebrain. pnas.org Research has indicated that elevated levels of galanin can contribute to cognitive impairments. For instance, transgenic mice overexpressing galanin exhibit selective performance deficits in spatial navigation tasks like the Morris water maze and in olfactory memory tests. pnas.org These deficits are consistent with findings where the central administration of galanin to rodents impaired performance across various learning and memory tasks, including spatial, working, and consolidation memory. unifr.ch
Given galanin's inhibitory role, the development of ligands for its receptors has been a focus of research aimed at improving cognitive function. unifr.ch The N-terminal fragment, Galanin(2-11), is a notable agonist for the Galanin Receptor 2 (GalR2) and Galanin Receptor 3 (GalR3). nih.govnih.gov The activation of GalR2, in particular, has been associated with memory-enhancing effects. nih.gov Studies using a rat model of Alzheimer's disease have shown that GalR2 activation can inhibit hippocampal toxicity. nih.gov Furthermore, recent research has explored the co-administration of a GalR2 agonist with a neuropeptide Y1 receptor (NPY1R) agonist. This combination, delivered intranasally to adult rats, was found to improve spatial memory in the object-in-place task and increase the survival rate of mature neurons. nih.govresearchgate.net These findings underscore the potential of targeting the GalR2 receptor with agonists like Galanin(2-11) to counteract cognitive deficits, particularly those related to spatial memory. nih.gov
Role of Galanin(2-11) in Neurogenesis
Galanin(2-11), acting as a Galanin Receptor 2/3 (GalR2/3) agonist, has been shown to play a significant role in the process of neurogenesis, particularly within the hippocampus. nih.govmdpi.com
In vitro studies have demonstrated that Galanin(2-11) has proliferative and trophic effects on postnatal hippocampal precursor cells. mdpi.comresearchgate.net When these precursor cells were exposed to Galanin(2-11), there was a notable increase in the total number of live cells in a dose-dependent manner. researchgate.net This proliferative effect was observed specifically through the activation of GalR3, as the effect was abolished by a GalR3-specific antagonist (SNAP 37889), while a specific GalR2 agonist (M1145) showed no proliferative effect on its own. nih.gov These findings indicate that galanin, through its GalR3 receptor, can directly influence hippocampal neurogenesis by stimulating the proliferation of precursor cells. nih.govresearchgate.net
Table 1: Effect of Galanin(2-11) on Hippocampal Precursor Cells in vitro
| Compound | Model System | Key Findings | Reference |
|---|---|---|---|
| Galanin(2-11) | Postnatal Rat Hippocampal Precursor Cells | Increased the total number of live cells after 5 days of exposure. researchgate.net | researchgate.net |
| Galanin(2-11) | Postnatal Rat Hippocampal Progenitors | Proliferative effects were completely abolished by co-treatment with a GalR3 antagonist (SNAP 37889). nih.gov | nih.gov |
| Galanin(2-11) | Hippocampal Precursor Cells | Identified as a GalR2/3 agonist that induces proliferation. nih.govresearchgate.net | nih.govresearchgate.net |
Beyond simply inducing proliferation, Galanin(2-11) appears to guide the differentiation of precursor cells toward a specific neuronal lineage. researchgate.netresearchgate.net Studies have shown that treatment with Galanin(2-11) leads to an enhanced generation of new granule neurons in the dentate gyrus. researchgate.net In cultures of hippocampal precursor cells, exposure to Galanin(2-11) not only increased the number of neuronal cells (TuJ1-positive) but also specifically increased the count of cells positive for Prox-1, a marker for dentate granule cells. researchgate.net This confirms that the neuroblasts responding to Galanin(2-11) are part of a granule cell layer-specific population, highlighting its role in the formation of these specific neurons. researchgate.netresearchgate.net This process is believed to be mediated via GalR2/3 receptors. researchgate.net
Other Investigated Physiological Systems in Relation to Galanin(2-11)
Galanin(2-11) has been identified as a cardioprotective agent in the context of myocardial ischemia/reperfusion (I/R) injury. nih.govnih.gov Research conducted on rat models has provided the first direct evidence of this protective activity. nih.govresearchgate.net The studies utilized a multifaceted approach, examining the effects of Galanin(2-11) in cultured rat cardiomyoblast cells (H9C2), isolated perfused rat hearts ex vivo, and in a rat model of I/R injury in vivo. nih.gov
In cultured H9C2 cells subjected to oxidative stress, treatment with Galanin(2-11) increased cell viability, inhibited apoptosis, and reduced the production of excessive mitochondrial reactive oxygen species (ROS). nih.govnih.gov In isolated rat hearts, infusion of Galanin(2-11) either before ischemia or during reperfusion led to enhanced functional and metabolic recovery. nih.govresearchgate.net Specifically, when administered at the onset of reperfusion in live rats, Galanin(2-11) significantly reduced the infarct size and lowered plasma levels of cardiac damage markers like creatine (B1669601) kinase-MB (CK-MB) and lactate (B86563) dehydrogenase (LDH). nih.govnih.gov The protective effects were also linked to better preservation of the myocardial energy state, including improved restoration of ATP and phosphocreatine (B42189) levels and reduced lactate accumulation. nih.gov These findings suggest that Galanin(2-11) may represent a promising therapeutic strategy for ischemic heart disease. nih.govresearchgate.net
Table 2: Cardioprotective Effects of Galanin(2-11) in Ischemia/Reperfusion (I/R) Injury Models
| Model | Key Parameters Measured | Observed Effects of Galanin(2-11) | Reference |
|---|---|---|---|
| Cultured Rat Cardiomyoblast H9C2 Cells | Cell Viability, Apoptosis, Mitochondrial ROS | Increased cell viability, inhibited apoptosis, and reduced excessive ROS production. nih.govnih.gov | nih.govnih.gov |
| Isolated Perfused Rat Hearts (ex vivo) | Functional and Metabolic Recovery | Enhanced recovery during reperfusion. nih.gov | nih.gov |
| Rat Model of Myocardial I/R Injury (in vivo) | Infarct Size, Plasma CK-MB and LDH | Significantly reduced infarct size and plasma levels of damage markers. nih.govresearchgate.net | nih.govresearchgate.net |
| Reperfused Myocardial Tissue | ATP, Phosphocreatine, Lactate | Improved preservation of ATP and phosphocreatine; reduced lactate accumulation. nih.gov | nih.gov |
Methodological Approaches and Ligand Design Strategies for Galanin 2 11 Research
Peptide Synthesis Techniques for Galanin(2-11) and its Analogues (e.g., Fmoc-based Solid-Phase Method)
The synthesis of Galanin(2-11) and its analogues is predominantly achieved using automated Fmoc (9-fluorenylmethyloxycarbonyl) based solid-phase peptide synthesis (SPPS). researchgate.netnih.gov This method is the preferred strategy for peptide chemists due to its use of milder deprotection conditions compared to older Boc-based methods, making it compatible with a wider range of chemical modifications. nih.gov
The SPPS process involves the sequential addition of Fmoc-protected amino acids to a growing peptide chain that is covalently attached to an insoluble solid support, typically a resin. beilstein-journals.org The synthesis cycle consists of several key steps:
Deprotection: The Fmoc group on the N-terminal amino acid of the resin-bound peptide is removed using a mild base, most commonly a solution of piperidine (B6355638) in an organic solvent like dimethylformamide (DMF). uci.edu This exposes a free amine group.
Activation and Coupling: The next Fmoc-protected amino acid is activated at its C-terminal carboxylic acid group. This activation is facilitated by coupling reagents such as PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). uci.edunih.gov The activated amino acid is then added to the resin, where it forms a peptide bond with the newly exposed amine group of the growing chain.
Washing: After each deprotection and coupling step, the resin is thoroughly washed to remove excess reagents and by-products, ensuring the purity of the final peptide.
This cycle is repeated until the full peptide sequence, such as the 10-amino-acid sequence of Galanin(2-11) (Trp-Thr-Leu-Asn-Ser-Ala-Gly-Tyr-Leu-Leu-NH2), is assembled. researchgate.netnih.gov Upon completion of the chain assembly, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously, typically using a strong acid cocktail like trifluoroacetic acid (TFA). nih.gov The crude peptide is then purified, often by high-performance liquid chromatography (HPLC), and its mass is confirmed by mass spectrometry. nih.gov This robust and automatable technique allows for the efficient production of Galanin(2-11) and a variety of its modified analogues for research purposes. nih.gov
Assays for Receptor Binding and Functional Activity Determination of Galanin(2-11)
To characterize the pharmacological profile of Galanin(2-11), a suite of in vitro assays is employed. These assays determine the peptide's binding affinity and its ability to activate receptor-mediated signaling pathways.
Competitive radioligand binding assays are the gold standard for determining the binding affinity of a ligand for its receptor. americanpeptidesociety.org This technique is used to measure how effectively Galanin(2-11) or its analogues compete with a radiolabeled ligand for binding to specific galanin receptor subtypes (GalR1, GalR2, and GalR3). nih.govresearchgate.net The assay is typically performed using cell membranes prepared from cell lines (e.g., CHO-K1, HEK293) that have been genetically engineered to express a single, specific human or rat galanin receptor subtype. researchgate.netresearchgate.net
In this assay, the cell membranes are incubated with a constant concentration of radiolabeled galanin, most commonly [¹²⁵I]galanin, and varying concentrations of the unlabeled "competitor" ligand, such as Galanin(2-11). researchgate.netpnas.org Galanin(2-11) competes with [¹²⁵I]galanin for the same binding site on the receptor. As the concentration of Galanin(2-11) increases, it displaces more of the radioligand, leading to a decrease in the measured radioactivity bound to the membranes. The results are used to calculate the inhibitory constant (Ki), which represents the affinity of the ligand for the receptor. A lower Ki value indicates a higher binding affinity.
Studies have shown that Galanin(2-11) has minimal affinity for GalR1 but binds with high affinity to GalR2 and GalR3. nih.govfrontiersin.org This selectivity against GalR1 is a defining characteristic of this fragment. tandfonline.com
Table 1: Binding Affinities (Ki, nM) of Galanin(2-11) and Analogues at Human Galanin Receptors
| Ligand | GalR1 Ki (nM) | GalR2 Ki (nM) | GalR3 Ki (nM) | Reference |
|---|---|---|---|---|
| Galanin(2-11) | >100,000 | 14.6 ± 2.2 | 186 ± 74 | diva-portal.org |
| Ala⁵-Galanin(2-11) | >100,000 | 258 ± 68 | >100,000 | researchgate.netdiva-portal.org |
| Rat Galanin (1-29) | 1.75 ± 7.2 | 2.98 ± 1.4 | 4.49 ± 0.8 | diva-portal.org |
Functional activity is assessed by measuring the downstream signaling molecules, or second messengers, that are produced upon receptor activation.
Inositol (B14025) Phosphate (B84403) (IP) Accumulation: GalR2 is primarily coupled to Gq/11 G-proteins, which activate the phospholipase C (PLC) pathway. diva-portal.orgpnas.org Activation of this pathway leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). diva-portal.org To measure this, cells expressing GalR2 are pre-incubated with [³H]-myo-inositol, which is incorporated into the cell membrane. Upon stimulation with a GalR2 agonist like Galanin(2-11), the production of radiolabeled inositol phosphates is measured, providing a direct readout of Gq/11 pathway activation. Studies have confirmed that analogues such as Ala⁵-Galanin(2-11) act as full agonists at GalR2, causing a dose-dependent increase in IP accumulation. researchgate.net
Cyclic Adenosine (B11128) Monophosphate (cAMP) Inhibition: GalR1 and GalR3 receptors are typically coupled to Gi/o G-proteins, which inhibit the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. nih.govnih.gov To measure this, intracellular cAMP levels are first stimulated using an agent like forskolin. researchgate.net The ability of a ligand to inhibit this forskolin-induced cAMP production is then quantified. Galanin(2-11) and its analogues are often tested in this assay to confirm their lack of activity at GalR1. For example, Ala⁵-Galanin(2-11) was found to cause no significant change in cAMP concentration, confirming its selectivity for GalR2 over Gi/o-coupled receptors. researchgate.net
Label-free technologies provide a powerful way to monitor global cellular responses to receptor activation in real-time, without the need for genetic or chemical labels. researchgate.net Two such platforms used in Galanin(2-11) research are:
EnSpire®: This system uses an optical biosensor to detect dynamic mass redistribution (DMR) within the cell. When a ligand binds to a G-protein coupled receptor (GPCR), it initiates a cascade of signaling events that cause a physical rearrangement of cellular components. This change in mass distribution is detected as a shift in the wavelength of reflected light, providing a real-time kinetic profile of receptor activation. researchgate.netnih.gov
Both methods have been successfully used to evaluate the signaling properties of Galanin(2-11) analogues in cell lines with varying levels of receptor expression. researchgate.netresearchgate.net
As activation of the Gq/11 pathway by GalR2 leads to the release of IP₃, this subsequently triggers the release of calcium (Ca²⁺) from intracellular stores. pnas.org This increase in cytosolic Ca²⁺ can be measured as a direct indicator of GalR2 functional activity. The assay is performed using transfected cells expressing GalR2 (e.g., CHO-K1/GALR2 cells) that are loaded with a calcium-sensitive fluorescent dye, such as Calcium-4. genscript.com When an agonist like Galanin(2-11) is added, it binds to GalR2 and initiates the signaling cascade, causing an increase in intracellular Ca²⁺. This binds to the dye, resulting in a measurable increase in fluorescence intensity. pnas.orggenscript.com This method allows for the determination of agonist potency (EC₅₀) by measuring the fluorescence response across a range of ligand concentrations. genscript.com
Ligand Design Strategies Based on Galanin(2-11) Scaffold for Enhanced Receptor Subtype Selectivity
The Galanin(2-11) fragment serves as a critical starting point, or scaffold, for the rational design of novel ligands with improved selectivity for galanin receptor subtypes. The primary goal is to develop tools that can precisely target one receptor type over the others, which is essential for elucidating their specific physiological functions.
A key strategy is the truncation of the N-terminus . The removal of the first amino acid (Glycine) from the full-length galanin peptide to create Galanin(2-11) is a foundational discovery in this field. This single modification eliminates binding affinity for the GalR1 subtype while retaining high affinity for GalR2 and GalR3, thereby creating the first "non-GalR1" selective ligand. nih.govtandfonline.comfrontiersin.org
Another powerful strategy is site-specific amino acid substitution . By identifying key residues ("pharmacophores") within the Galanin(2-11) sequence that are critical for receptor binding and activation, medicinal chemists can make targeted changes to enhance selectivity. nih.gov A landmark example is the development of Ala⁵-Galanin(2-11) . researchgate.net In this analogue, the serine residue at position 5 of Galanin(2-11) was replaced with an alanine (B10760859). This minor change had a profound impact on receptor selectivity: it completely abolished the ligand's ability to bind to GalR3, while maintaining its interaction with GalR2. researchgate.netnih.gov This resulted in the creation of a highly specific GalR2 agonist with over 375-fold preference for GalR2 compared to both GalR1 and GalR3. researchgate.netnih.gov
These design strategies, guided by the methodological approaches described above, are crucial for advancing the field. By systematically modifying the Galanin(2-11) scaffold and evaluating the resulting analogues in comprehensive binding and functional assays, researchers can develop increasingly precise pharmacological tools to explore the therapeutic potential of the galaninergic system.
Rational Design and Synthesis of GalR2-Selective Agonists
The rational design of GalR2-selective agonists derived from Galanin(2-11) leverages structure-activity relationship (SAR) studies to identify and modify key amino acid residues that govern receptor affinity and selectivity. nih.govnih.gov A primary strategy involves modifications at the N-terminus, as the removal of Gly¹ is a known determinant for reduced GalR1 affinity. nih.govfrontiersin.org
Structure-Activity Relationship (SAR) and Key Modifications:
Alanine Scanning: Systematic replacement of individual amino acids with alanine in the Galanin(2-11) sequence has been instrumental in identifying critical residues for GalR2 binding. Such studies have highlighted the importance of Tryptophan² (Trp²), Asparagine⁵ (Asn⁵), Glycine⁸ (Gly⁸), and Tyrosine⁹ (Tyr⁹) for maintaining high affinity towards GalR2. nih.govnih.gov
Amino Acid Substitution: Beyond alanine scanning, specific substitutions have yielded highly selective agonists. A notable example is the replacement of Serine with Alanine at position 5 (Ala⁵-Galanin(2-11)), which results in a ligand with a reported 375-fold preference for GalR2, effectively abolishing binding to GalR1 and GalR3 at high concentrations. ut.eebiorxiv.org
Chimeric Peptides: Another successful approach is the creation of chimeric peptides. M1145, for instance, is a novel GalR2-selective agonist developed from a Galanin(2-13) fragment. nih.govnih.gov This chimeric design incorporates an N-terminal extension and other modifications, leading to a peptide with over 90-fold higher affinity for GalR2 compared to GalR1. nih.gov
Backbone Modifications: A "backbone atom shaving" technique has been employed to systematically truncate the N-terminal backbone of galanin analogues. This approach led to the development of [N-Me, des-Sar]Gal-B2, which contains an N-methyl tryptophan and demonstrates an 18-fold preference for GalR2. nih.gov
Synthesis of Analogues:
The synthesis of these peptide analogues is routinely accomplished using Fmoc (9-fluorenylmethyloxycarbonyl)-based solid-phase peptide synthesis (SPPS). nih.gov This well-established method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin support. Following chain assembly, the peptides are cleaved from the resin and purified, typically by preparative reverse-phase high-performance liquid chromatography (RP-HPLC). The mass and purity of the final products are confirmed using techniques such as MALDI-TOF mass spectrometry. nih.gov
Table 1: Examples of Rationally Designed GalR2-Selective Agonists Based on Galanin(2-11) This table is interactive. You can sort and filter the data.
| Compound Name | Parent Fragment | Key Modification(s) | Reported GalR2 Selectivity | Reference(s) |
|---|---|---|---|---|
| AR-M1896 | Galanin(2-11) | C-terminal is -NH₂ | ~500-fold over GalR1 | frontiersin.org |
| Ala⁵-Galanin(2-11) | Galanin(2-11) | Serine to Alanine substitution at position 5 | >375-fold over GalR1 and GalR3 | ut.eebiorxiv.org |
| M1145 | Galanin(2-13) | N-terminal extension and other modifications | >90-fold over GalR1 | nih.govnih.gov |
| [N-Me, des-Sar]Gal-B2 | Gal-B2 (Galanin analogue) | N-terminal backbone truncation, N-methyl tryptophan | 18-fold over GalR1 | nih.gov |
| M89b | Galanin(1-17) variant | Methyllanthionine staple, pyroglutamate (B8496135) at position 1 | Exclusive specificity for GalR2 | rug.nl |
Methodologies for Investigating Metabolic Stability and Bioavailability of Analogues
A significant hurdle in the therapeutic application of peptide-based ligands like Galanin(2-11) is their susceptibility to rapid enzymatic degradation and poor bioavailability. nih.gov Consequently, robust methodologies are required to assess these properties and guide the design of more drug-like analogues.
Metabolic Stability Assessment:
The primary method to evaluate the metabolic stability of Galanin(2-11) analogues is through in vitro incubation assays. nih.govfrontiersin.org
Serum Incubation: Analogues are incubated in diluted rat or human serum at physiological temperature (37°C) for various durations. nih.govnih.gov
HPLC Analysis: At predetermined time points, the reaction is stopped, and the amount of intact peptide remaining is quantified using HPLC. nih.govnih.gov
Half-Life (t½) Calculation: The rate of disappearance of the parent peptide is used to calculate its metabolic half-life, providing a quantitative measure of its stability. nih.govnih.gov
Strategies to enhance metabolic stability, such as the incorporation of D-amino acids, cyclization via methyllanthionine bridges, N-methylation, and C-terminal lipidization and cationization, have shown success, significantly extending the half-lives of analogues from minutes to many hours. nih.govnih.govrug.nlfrontiersin.org For example, the half-life of Gal-B2 was increased from approximately 7 minutes to 9.4 hours through such modifications. nih.gov
Bioavailability and Systemic Exposure Assessment:
Investigating the bioavailability of Galanin(2-11) analogues involves a combination of in vivo pharmacodynamic and pharmacokinetic approaches to determine if the peptide can reach its target site of action in a sufficient concentration.
Pharmacodynamic Readouts: The biological effect of an analogue is often used as a surrogate for its bioavailability, particularly for central nervous system (CNS) targets. For instance, the anticonvulsant activity of a systemically administered (e.g., intraperitoneal injection) galanin analogue in a mouse model is considered a good indicator of its ability to cross the blood-brain barrier (BBB) and achieve CNS bioavailability. nih.gov Similarly, observing an analgesic effect after oral administration demonstrates that the peptide is orally bioavailable. nih.gov
Pharmacokinetic (PK) Studies: These studies provide a direct measure of systemic exposure. nih.govtga.gov.au They typically involve administering the analogue to animals (e.g., mice) via a specific route, such as intravenous (i.v.), subcutaneous (s.c.), or oral (p.o.) gavage. nih.govnih.gov Blood samples are then collected at multiple time points, and the plasma (or serum/whole blood) is analyzed to determine the concentration of the drug over time. tga.gov.au Key parameters derived from these studies include the maximum concentration (Cmax) and the area under the concentration-time curve (AUC), which quantify the extent of systemic exposure. tga.gov.au
Alternative Delivery Routes: To bypass the BBB and enzymatic degradation in the gut, alternative delivery methods are explored. Intranasal administration has been shown to be a feasible technique for delivering galanin analogues directly to the CNS. nih.govnih.gov The efficacy of this route is assessed by measuring physiological or behavioral outcomes, such as changes in food intake or performance in memory tasks. nih.govrug.nl
Table 2: Methodologies and Findings in Stability and Bioavailability Studies This table is interactive. You can sort and filter the data.
| Methodology | Purpose | Key Findings/Examples | Reference(s) |
|---|---|---|---|
| In Vitro Serum Incubation & HPLC | Assess Metabolic Stability | D-amino acid incorporation and C-terminal modifications in D-Gal(7-Ahp)-B2 extended half-life to >10 hours in rat serum. | nih.govfrontiersin.org |
| In Vivo Anticonvulsant Activity | Assess CNS Bioavailability (Surrogate) | [N-Me, des-Sar]Gal-B2 showed potent anticonvulsant activity after intraperitoneal injection, indicating BBB penetration. | nih.gov |
| Pharmacokinetic (PK) Studies | Quantify Systemic Exposure | PK studies on M89b after subcutaneous and intravenous administration in mice were performed to determine its in vivo half-life. | nih.gov |
| Oral Administration & Analgesic Effect | Assess Oral Bioavailability | D-Gal(7-Ahp)-B2 demonstrated analgesic activity in a mouse pain model after oral administration. | nih.gov |
| Intranasal Administration | Assess Direct CNS Delivery | Intranasal application of M89b reduced food intake in rats, demonstrating in vivo activity of an intranasally delivered lanthipeptide. | rug.nl |
| Intranasal Delivery & Memory Tasks | Assess CNS Bioavailability and Efficacy | Intranasal co-administration of the GalR2 agonist M1145 improved memory retrieval in rats, showing it is a feasible CNS delivery technique. | nih.gov |
Emerging Research Themes and Future Perspectives for Galanin 2 11
Elucidating the Precise Role of Galanin(2-11) in Specific Neural Circuits and Subpopulations
Future research is increasingly focused on mapping the precise actions of Galanin(2-11) within distinct neural circuits and on specific neuronal populations. This granular approach is essential to understand its multifaceted effects on brain function.
In the basal forebrain , a region critical for cognitive processes, Galanin(2-11), a GalR2/3-specific agonist, has been shown to have no significant effect on the frequency or amplitude of spontaneous inhibitory postsynaptic currents (sIPSCs) in medial septum/diagonal band of Broca (MS/DBB) neurons. nih.gov This suggests that the modulation of GABAergic input onto cholinergic neurons in this area is primarily mediated by GalR1, while GalR2, targeted by Galanin(2-11), may have other roles, such as directly exciting cholinergic neurons. nih.gov
The dorsal raphe nucleus (DRN) , a key hub for serotonin (B10506) (5-HT) production, is another critical site of Galanin(2-11) action. Studies have shown that local application of a GalR2 agonist, such as Galanin(2-11), can increase serotonin levels in the hippocampus and the DRN itself. researchgate.netnih.gov This action is linked to anticonvulsant effects, as demonstrated in models of limbic seizures. nih.gov The ability of Galanin(2-11) to positively modulate the serotonergic system underscores its potential as a therapeutic agent for conditions involving serotonin dysregulation, such as depression. researchgate.netpnas.org
In the hippocampus , a brain region vital for learning, memory, and mood regulation, GalR2 activation by agonists like Galanin(2-11) is associated with neuroprotective and neurogenic effects. pnas.orgfrontiersin.org Research indicates that Galanin(2-11) promotes the proliferation of hippocampal precursor cells, which can develop into new neurons in the dentate gyrus. frontiersin.orgnih.gov This trophic support is a key area of investigation for treating neurodegenerative diseases and depression. pnas.orgtandfonline.com Furthermore, Galanin(2-11) has been shown to protect hippocampal cultures from cell death induced by glutamate (B1630785) or staurosporine, with these protective effects being absent in cultures from GalR2 mutant mice. pnas.org
The table below summarizes the observed effects of Galanin(2-11) in specific neural circuits.
| Neural Circuit/Region | Neuronal Subpopulation | Observed Effect of Galanin(2-11) | Receptor Implicated |
| Basal Forebrain (MS/DBB) | Cholinergic & GABAergic Neurons | No effect on spontaneous GABA release onto cholinergic neurons. nih.gov | GalR2/3 |
| Dorsal Raphe Nucleus (DRN) | Serotonergic Neurons | Increased serotonin concentration in DRN and hippocampus; anticonvulsant effects. researchgate.netnih.gov | GalR2 |
| Hippocampus | Precursor Cells / Neurons | Promotes precursor cell proliferation and neurogenesis; provides neuroprotection against excitotoxicity. pnas.orgfrontiersin.orgnih.gov | GalR2 |
| Central Amygdala | GABAergic Neurons | Had no effect on noradrenergic neurons in the locus coeruleus, another key area for mood regulation. nih.gov | GalR2 |
Advanced Structural Biology Approaches to Understand Galanin(2-11)-Receptor Complexes (e.g., Cryo-Electron Microscopy)
A significant leap in understanding the galaninergic system has come from the use of advanced structural biology techniques, particularly cryo-electron microscopy (cryo-EM). These methods have provided unprecedented, high-resolution views of galanin receptor structures, revealing the molecular basis for ligand binding and receptor activation. nih.govnih.gov
Cryo-EM structures of the human GalR2 in complex with galanin and its associated Gq protein have been determined to a resolution of 3.11 Å. nih.govresearchgate.net These studies reveal that the galanin peptide binds in a shallow extracellular vestibule of the receptor, adopting an alpha-helical structure that lies almost parallel to the cell membrane, without deeply penetrating the receptor's core. nih.govrcsb.orgpnas.org This binding mode is distinct from many other peptide-bound G-protein-coupled receptors (GPCRs). nih.govbiorxiv.org
The detailed interactions between galanin and GalR2 have been mapped, highlighting key residues responsible for binding. For instance, hydrophobic interactions between specific amino acids of the peptide (like Trp2 and Leu10) and the receptor (like Phe264 and Leu266 in the extracellular loop 3) are crucial for stabilizing the complex. nih.gov The N-terminal portion of galanin is highly conserved and vital for its biological activity. nih.govplos.org The fragment Galanin(2-11) retains the critical residues necessary for high-affinity binding to GalR2, while the absence of the N-terminal Glycine (B1666218) and other residues reduces its affinity for GalR1 by approximately 500-fold. nih.govplos.orgpnas.org
These structural insights are fundamental for structure-based drug design, providing a precise blueprint for developing novel, highly selective ligands. nih.govnih.gov Understanding how Galanin(2-11) and other ligands interact with GalR2 and GalR3 at an atomic level allows for the rational design of small molecules that can mimic or block these interactions with greater specificity and improved pharmacological properties.
Development of Novel Small Molecule GalR2/3-Selective Agonists Inspired by Galanin(2-11)
The unique selectivity of Galanin(2-11) for GalR2 and GalR3 has made it a foundational template for the development of new subtype-selective ligands. frontiersin.org While Galanin(2-11) itself is a valuable research tool, its peptide nature limits its therapeutic potential due to factors like poor metabolic stability and blood-brain barrier penetration. Therefore, a major goal is to develop non-peptide, small-molecule agonists that are orally available and can selectively target GalR2 and/or GalR3.
Research efforts have focused on identifying the key pharmacophores within the Galanin(2-11) sequence that are responsible for its high affinity and agonist activity at GalR2. Alanine-scanning studies have identified that residues such as Tryptophan (Trp2), Asparagine (Asn5), Glycine (Gly8), Tyrosine (Tyr9), and Leucine (Leu10) are critical for the interaction with GalR2. frontiersin.org
Building on this knowledge, medicinal chemists have synthesized various peptide analogues and chimeric ligands to enhance selectivity and stability.
M1145 : A GalR2-specific peptide agonist with a 90-fold binding preference over GalR1 and a 76-fold preference over GalR3. researchgate.net
Ala5-galanin(2-11) : A modified analogue where a single amino acid substitution (Serine to Alanine (B10760859) at position 5) resulted in a full agonist for GalR2 with over 375-fold preference compared to GalR1 and GalR3. researchgate.net
J18 : A systemically active galanin analogue with preferential binding to GalR2 that has shown antidepressant-like effects in animal models after intravenous administration. researchgate.net
The insights gained from studying these peptide analogues, combined with the high-resolution structural data of the GalR2-ligand complex, are accelerating the in silico virtual screening and rational design of small-molecule compounds. nih.gov The goal is to create drugs that can precisely modulate GalR2/3 activity for therapeutic benefit in a range of disorders. nih.govplos.org
Systems-Level Understanding of Galanin(2-11) in Complex Biological Networks and Pathophysiological States
The function of Galanin(2-11) and its receptors cannot be understood in isolation. A systems-level perspective is emerging, which considers how the galaninergic system interacts with other neurotransmitter and neuropeptide networks to regulate complex physiological and pathophysiological states. nih.gov
The galanin system is intricately linked with major monoaminergic systems, including serotonin and norepinephrine, which are key targets for current antidepressant medications. researchgate.netnih.gov Galanin and its receptors are often co-localized in the same neurons as these classical neurotransmitters. frontiersin.orgnih.gov Activation of GalR2 by agonists like Galanin(2-11) can modulate the release of serotonin, contributing to its antidepressant-like effects. researchgate.netnih.gov This suggests that targeting GalR2 could offer a synergistic approach to treating depression, potentially enhancing the efficacy of existing drugs like SSRIs. pnas.orgnih.gov
Furthermore, there is growing evidence of significant cross-talk between the galanin and Neuropeptide Y (NPY) systems. frontiersin.orgnih.gov Specifically, GalR2 has been found to form heteroreceptor complexes with the NPY Y1 receptor (NPY1R) in brain regions like the dentate gyrus. frontiersin.orgnih.gov Co-activation of these receptors has been shown to enhance antidepressant-like behaviors and promote neurogenesis. frontiersin.orgnih.govtandfonline.com This interaction highlights a novel mechanism for mood regulation and presents a potential target for developing heterobivalent drugs that can simultaneously engage both receptor types.
Understanding these complex biological networks is crucial for predicting the full spectrum of effects that a GalR2/3-selective agonist might have. The galaninergic system is implicated in a wide array of pathological states, including Alzheimer's disease, epilepsy, chronic pain, and diabetes, making a systems-level approach essential for future therapeutic development. nih.govcas.cz
Translational Research Implications for Future Target Identification in Neurological and Psychiatric Conditions
The cumulative research on Galanin(2-11) and selective GalR2/3 agonists points toward significant translational potential for treating a variety of neurological and psychiatric disorders. The strategy of activating GalR2 while avoiding or inhibiting GalR1/3 appears to be a promising therapeutic avenue. researchgate.net
Major Depressive Disorder (MDD): A substantial body of evidence supports the development of GalR2 agonists as novel antidepressants. tandfonline.comnih.gov Activation of GalR2 is associated with antidepressant-like effects in multiple animal models. tandfonline.comnih.gov The ability of GalR2 agonists to promote neurogenesis in the hippocampus and positively modulate the serotonin system provides a strong biological rationale for their use in treating depression. frontiersin.orgtandfonline.comnih.gov
Anxiety Disorders: The galanin system is also implicated in the regulation of stress and anxiety. nih.gov Genetic studies in humans suggest that variations in galanin system genes can interact with life stress to influence the risk of developing anxiety and depression. nih.gov The development of selective GalR2 agonists could offer a new approach to managing anxiety-related conditions.
Epilepsy: The galaninergic system has a well-established role in modulating seizure activity. frontiersin.orgnih.gov While the precise roles of each receptor subtype are still being clarified, studies using Galanin(2-11) have shown that GalR2 activation can suppress limbic seizures. nih.gov This suggests that GalR2 agonists could be developed as novel anticonvulsant therapies. cas.cz
Neurodegenerative Diseases: The neuroprotective and neurotrophic properties of galanin, mediated primarily through GalR2, are highly relevant for diseases like Alzheimer's disease and for promoting nerve regeneration after injury. nih.govpnas.org Galanin expression is markedly increased following nerve injury and in the brains of Alzheimer's patients. pnas.orgnih.gov Agonists like Galanin(2-11) have been shown to protect neurons from amyloid-beta-induced toxicity and promote neurite outgrowth, making GalR2 a compelling target for therapies aimed at slowing neurodegeneration and enhancing neuronal repair. pnas.orgnih.gov
The table below summarizes the potential therapeutic applications of targeting GalR2, as suggested by research involving Galanin(2-11) and other selective agonists.
| Condition | Rationale for Targeting GalR2 | Key Research Findings |
| Depression & Anxiety | Antidepressant-like effects, modulation of serotonin and NPY systems, promotion of neurogenesis. tandfonline.comnih.govnih.gov | GalR2 agonists show antidepressant and anxiolytic effects in animal models. tandfonline.comnih.gov |
| Epilepsy | Anticonvulsant properties. nih.govfrontiersin.org | Galanin(2-11) administration suppresses seizures in experimental models. nih.gov |
| Neurodegeneration | Neuroprotective and neurotrophic actions. pnas.orgnih.gov | GalR2 activation protects neurons from toxic insults and promotes neurite outgrowth. pnas.orgnih.gov |
| Chronic Pain | Modulation of nociceptive pathways. nih.govd-nb.info | Peripheral activation of GalR2 can reverse nerve injury-induced pain behaviors. d-nb.info |
Q & A
Q. What are the receptor selectivity profiles of Galanin(2-11), and how are these determined experimentally?
Galanin(2-11) preferentially binds to GalR2 and GalR3 receptors, with minimal affinity for GalR1 . Receptor selectivity is determined via competitive binding assays using radiolabeled ligands (e.g., ¹²⁵I-galanin) in transfected cell lines expressing individual GalR subtypes. Functional assays, such as measuring intracellular Ca²⁺ release (GalR2/GalR3) or cAMP inhibition (GalR1), further validate selectivity. For example, Galanin(2-11) fails to inhibit cAMP in GalR1-expressing cells but triggers Ca²⁺ mobilization in GalR2/GalR3 systems .
Q. What are standard experimental models for studying Galanin(2-11) in vivo?
Rodent models are widely used:
- Epilepsy/Anxiety : Intra-dorsal raphe (DR) injections in rats to assess serotonin modulation and limbic seizure activity .
- Cardioprotection : Myocardial ischemia-reperfusion (I/R) injury models in rats, with Galanin(2-11) administered intravenously pre- or post-ischemia to evaluate infarct size reduction .
- Synaptic Plasticity : Electrophysiological recordings in hippocampal slices (e.g., long-term potentiation (LTP) assays in the dentate gyrus) .
Advanced Research Questions
Q. How can researchers resolve contradictions in Galanin(2-11)'s effects on synaptic plasticity?
Studies report conflicting results: Galanin(2-11) attenuates LTP in some experiments but shows weaker effects compared to non-selective agonists like Galanin(1-29). To address this:
- Dose-Response Analysis : Test a range of concentrations (e.g., 1 nM–10 µM) to identify threshold effects.
- Receptor-Specific Tools : Use selective antagonists (e.g., RWJ-57408 for GalR1) or genetic models (GalR2 knockouts) to isolate pathways .
- Temporal Administration : Administer agonists at different time points relative to high-frequency stimulation (HFS) to dissect pre- vs. post-synaptic mechanisms .
Q. What methodological strategies optimize the design of Galanin(2-11) analogues for receptor specificity?
- Structure-Activity Relationship (SAR) Studies : Modify residues critical for binding. For example, substituting Ser5 with Ala in Ala5-Galanin(2-11) enhances GalR2 selectivity (EC₅₀ = 1.01 µM) while abolishing GalR1/GalR3 binding .
- In Silico Modeling : Predict binding affinities using molecular docking simulations with GalR2 crystal structures.
- Validation in Dual Assays : Test analogues in both Ca²⁺ mobilization (GalR2/GalR3) and cAMP inhibition (GalR1) assays to confirm specificity .
Q. How can researchers isolate Galanin(2-11)'s effects from endogenous galanin in vivo?
- Genetic Models : Use galanin-knockout mice or GalR subtype-specific knockouts to eliminate confounding endogenous signaling .
- Pharmacological Blockade : Pre-treat with M40 (GalR1 antagonist) to suppress endogenous galanin activity while testing Galanin(2-11) .
- Temporal Administration : Administer Galanin(2-11) post-training in behavioral assays (e.g., 30 minutes after fear conditioning) to target memory consolidation phases .
Data Analysis and Interpretation
Q. What statistical approaches are recommended for analyzing Galanin(2-11)'s dose-dependent effects?
- Two-Way ANOVA : Compare treatment groups (e.g., saline vs. Galanin(2-11) doses) across multiple time points or brain regions .
- Post Hoc Tests : Apply Bonferroni corrections to adjust for multiple comparisons in neurochemical data (e.g., serotonin levels in DR vs. hippocampus) .
- Effect Size Reporting : Include Cohen’s d or η² to quantify the magnitude of observed effects (e.g., LTP attenuation) .
Q. How should researchers address variability in Galanin(2-11)'s cardioprotective efficacy across studies?
Variability in infarct size reduction (e.g., 20–40% in I/R models) may arise from differences in:
- Administration Timing : Pre-ischemic vs. post-ischemic dosing protocols .
- Animal Strain : Sprague-Dawley vs. Wistar rats may exhibit distinct GalR expression profiles.
- Endpoint Measures : Use standardized metrics (e.g., troponin levels, TTC staining for infarct area) and meta-analysis to aggregate data .
Experimental Design Considerations
Q. What controls are essential for in vitro studies of Galanin(2-11) in neuronal cultures?
- Vehicle Controls : Include buffers matching the peptide’s solvent (e.g., saline with 0.1% BSA).
- Antagonist Co-Treatment : Use RWJ-57408 (GalR1 antagonist) or M871 (GalR2 antagonist) to confirm receptor-mediated effects .
- Cytotoxicity Assays : Perform MTT or LDH tests to rule out non-specific cell death at high peptide concentrations.
Q. How can researchers validate target engagement of Galanin(2-11) in vivo?
- Microdialysis : Measure extracellular serotonin or glutamate levels in target regions (e.g., hippocampus) post-administration .
- Immunohistochemistry : Quantify phosphorylated CREB (pCREB) as a downstream marker of GalR2 activation .
- Radioligand Displacement : Post-mortem analysis of brain tissue using ¹²⁵I-Galanin(2-11) to confirm receptor binding .
Tables of Key Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
